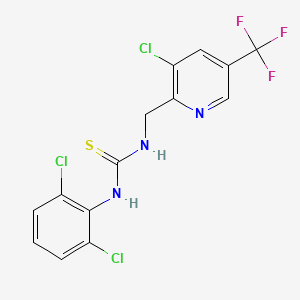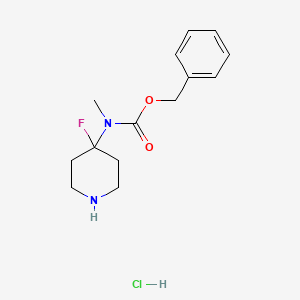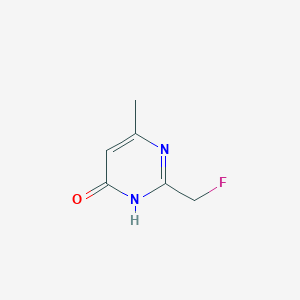
2-(Fluoromethyl)-6-methylpyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Fluoromethyl)-6-methylpyrimidin-4-ol is a fluorinated pyrimidine derivative. Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity, making them valuable in various fields including pharmaceuticals, materials science, and molecular imaging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)-6-methylpyrimidin-4-ol can be achieved through electrophilic fluorination of 1,2-dihydropyridines using Selectfluor®. This method involves the fluorination of 1,2-dihydropyridines, followed by the elimination of hydrogen fluoride under mild conditions to yield the desired fluorinated pyrimidine .
Industrial Production Methods
Industrial production of fluorinated compounds often involves enzyme-catalyzed synthesis. Enzymes such as fluorinases are used to form C-F bonds directly, providing an efficient and selective method for producing fluorinated compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Fluoromethyl)-6-methylpyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Applications De Recherche Scientifique
2-(Fluoromethyl)-6-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Investigated for its potential use in pharmaceuticals due to its stability and bioavailability.
Industry: Utilized in the production of materials with enhanced properties, such as increased resistance to degradation
Mécanisme D'action
The mechanism of action of 2-(Fluoromethyl)-6-methylpyrimidin-4-ol involves its interaction with molecular targets through the formation of C-F bonds. These interactions can alter the stability, bioavailability, and activity of the compound, making it effective in various applications. The specific pathways involved depend on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoromethylperimidine
- 2-Difluoromethylperimidine
- 2-Trifluoromethylperimidine
Uniqueness
2-(Fluoromethyl)-6-methylpyrimidin-4-ol is unique due to its specific fluorination pattern, which imparts distinct properties such as increased stability and bioavailability. This makes it particularly valuable in applications where these properties are crucial .
Propriétés
Formule moléculaire |
C6H7FN2O |
|---|---|
Poids moléculaire |
142.13 g/mol |
Nom IUPAC |
2-(fluoromethyl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7FN2O/c1-4-2-6(10)9-5(3-7)8-4/h2H,3H2,1H3,(H,8,9,10) |
Clé InChI |
JYXBOOOZYIPLEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(=N1)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13093040.png)
![2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13093043.png)
![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride](/img/structure/B13093059.png)
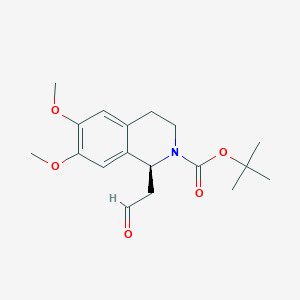
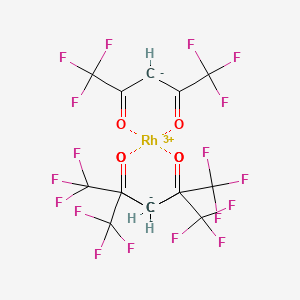
![1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B13093076.png)
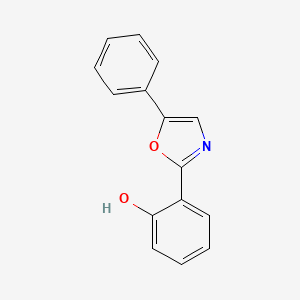

![N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-diamine](/img/structure/B13093098.png)
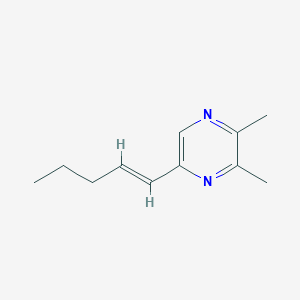
![(S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13093108.png)

